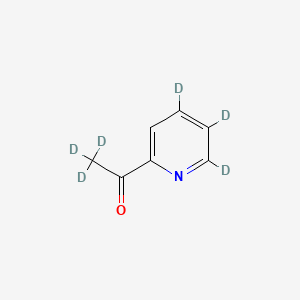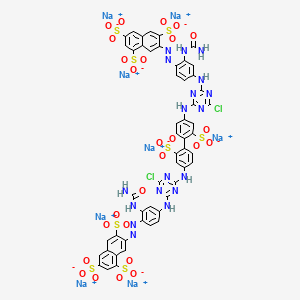![molecular formula C25H40N8O5 B12367058 (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide is a complex organic molecule with significant potential in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple amino groups, a pyrrolidine ring, and a hydroxyphenyl group. Its unique configuration makes it a subject of interest in the realms of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide typically involves a multi-step process. The initial step often includes the protection of amino groups to prevent unwanted side reactions. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The hydroxyphenyl group is then introduced via acylation reactions. The final steps involve deprotection and purification to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. Flow microreactor systems, which allow for precise control over reaction conditions, are often employed to enhance the yield and purity of the final product. These systems also enable the scaling up of the synthesis process to meet industrial demands.
化学反应分析
Types of Reactions
The compound (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group results in quinones, while reduction of the carbonyl groups yields alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its multiple amino groups and hydroxyphenyl moiety make it suitable for binding to specific biomolecules, enabling the investigation of biological processes at the molecular level.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with various molecular targets suggests it could be developed into a drug candidate for treating diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in fields such as nanotechnology and materials science.
作用机制
The mechanism by which (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s amino groups and hydroxyphenyl moiety enable it to bind to enzymes and receptors, modulating their activity. This binding can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
- (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide
- (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-chlorophenyl)acetyl]pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide lies in its specific combination of functional groups. The presence of both amino and hydroxyphenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications. Additionally, its pyrrolidine ring provides structural stability, enhancing its potential as a therapeutic agent.
属性
分子式 |
C25H40N8O5 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H40N8O5/c26-12-2-1-5-19(23(37)31-18(22(27)36)6-3-13-30-25(28)29)32-24(38)20-7-4-14-33(20)21(35)15-16-8-10-17(34)11-9-16/h8-11,18-20,34H,1-7,12-15,26H2,(H2,27,36)(H,31,37)(H,32,38)(H4,28,29,30)/t18-,19-,20-/m0/s1 |
InChI 键 |
OTJOBCMTWIFWOC-UFYCRDLUSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
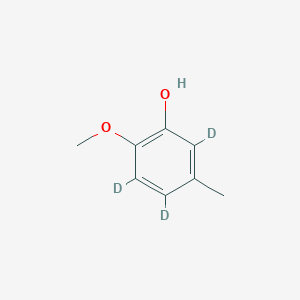
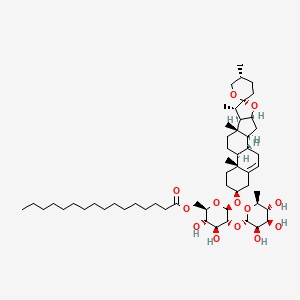

![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)

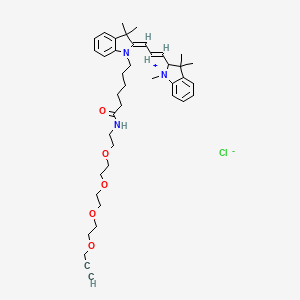
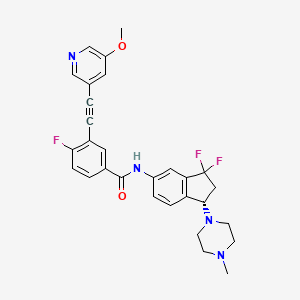

![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
